![molecular formula C19H14ClN5OS B2798504 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207015-84-6](/img/structure/B2798504.png)
1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of boronic esters . For instance, the compound 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized from the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-benzo[d][1,2,3]triazole in N,N’-dimethylformamide (DMF) solvent containing anhydrous K2CO3 under reflux condition for 4 hours .Scientific Research Applications
Synthesis and Antioxidant Properties
- Synthesis and Biological Activity : New triazole derivatives including 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and characterized, showing promising antioxidant and antiradical activities (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Synthesis for Medicinal Applications
- Pyridine Metallations for NK-1 Antagonists : Regioselective pyridine metallation chemistry was utilized to produce compounds, including N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, which exhibit NK-1 antagonist activity (Jungheim et al., 2006).
Pharmaceutical and Therapeutic Potential
- Anticonvulsive and Agitation Treatment : Triazole derivatives, including the given compound, have shown potential in anti-convulsive activity and usefulness in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthesis and Application in Textiles
- Dyeing and Biological Activity : Novel heterocyclic aryl monoazo organic compounds, such as 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized for dyeing polyester fabrics, exhibiting high efficiency in antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-15-7-1-2-8-16(15)25-18(13-5-3-9-21-11-13)17(23-24-25)19(26)22-12-14-6-4-10-27-14/h1-11H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFWIORCJEINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide |
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